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Compound of Interest

Compound Name: 2-Carbamoylisonicotinic acid

Cat. No.: B174875 Get Quote

Introduction

2-Carbamoylisonicotinic acid is a pyridine derivative of significant interest in medicinal

chemistry and drug development due to its structural motifs, which are present in various

biologically active compounds. A thorough understanding of its spectroscopic properties is

crucial for its identification, characterization, and quality control in research and manufacturing

settings. This technical guide provides a detailed overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2-Carbamoylisonicotinic acid.

The information is presented to be a valuable resource for researchers, scientists, and

professionals in drug development.

While comprehensive, experimentally validated spectroscopic datasets for 2-
Carbamoylisonicotinic acid are not readily available in public databases, this guide presents

predicted data based on established principles of spectroscopy and data from structurally

similar compounds. The experimental protocols provided are standard methodologies for the

acquisition of such data.

Spectroscopic Data
The predicted spectroscopic data for 2-Carbamoylisonicotinic acid is summarized in the

following tables. These predictions are based on the analysis of its chemical structure and

comparison with known spectroscopic data of related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.80 d 1H H6

~8.20 s 1H H3

~7.90 d 1H H5

~7.60 (broad s) s 1H -CONH₂

~7.40 (broad s) s 1H -CONH₂

~13.5 (broad s) s 1H -COOH

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment

~168 C=O (Carboxylic Acid)

~165 C=O (Amide)

~152 C4

~150 C2

~148 C6

~125 C5

~122 C3

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Carbamoylisonicotinic acid is expected to show characteristic

absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H stretch (Carboxylic Acid)

3350 - 3150 Medium N-H stretch (Amide)

~1720 Strong C=O stretch (Carboxylic Acid)

~1680 Strong C=O stretch (Amide I)

~1600 Medium N-H bend (Amide II)

1600 - 1450 Medium-Weak
C=C and C=N stretching

(Aromatic ring)

1300 - 1200 Medium C-O stretch (Carboxylic Acid)

~1250 Medium C-N stretch (Amide)

Mass Spectrometry (MS)
Mass spectrometry of 2-Carbamoylisonicotinic acid would provide information about its

molecular weight and fragmentation pattern.

m/z Interpretation

166 [M]⁺ (Molecular Ion)

149 [M-NH₃]⁺

122 [M-CO₂]⁺ or [M-NH₂CO+H]⁺

121 [M-COOH]⁺

78 Pyridine fragment

Experimental Protocols and Workflow
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The following sections detail the standard experimental procedures for obtaining the

spectroscopic data presented above.

General Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a compound like 2-
Carbamoylisonicotinic acid is outlined below.

Compound Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis and
Purification

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural
Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-Carbamoylisonicotinic acid in

0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans to
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obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range, typically from 4000 to 400

cm⁻¹. Collect a background spectrum of the empty sample holder (or clean ATR crystal) first,

and then the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS) Protocol
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the

sample as needed for the specific instrument.
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Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole Time-

of-Flight (Q-TOF) or an Orbitrap mass spectrometer, typically coupled with an electrospray

ionization (ESI) source.

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in

positive or negative ion mode. For structural elucidation, tandem mass spectrometry

(MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-

induced dissociation (CID) to generate fragment ions.

Data Analysis: Determine the mass of the molecular ion and compare it to the calculated

exact mass of 2-Carbamoylisonicotinic acid. Analyze the fragmentation pattern to confirm

the structure.

To cite this document: BenchChem. [Spectroscopic and Structural Characterization of 2-
Carbamoylisonicotinic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b174875#spectroscopic-data-for-2-
carbamoylisonicotinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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